Piscerygenin

Descripción

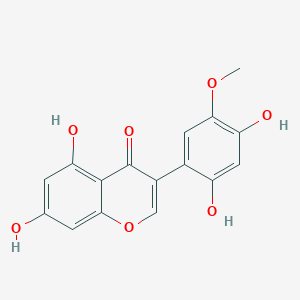

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C16H12O7 |

|---|---|

Peso molecular |

316.26 g/mol |

Nombre IUPAC |

3-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C16H12O7/c1-22-13-4-8(10(18)5-11(13)19)9-6-23-14-3-7(17)2-12(20)15(14)16(9)21/h2-6,17-20H,1H3 |

Clave InChI |

OEWYVOHIQUVAAO-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

While the specific compound "Piscerygenin" remains uncharacterized in publicly available scientific literature, this guide will focus on a closely related and well-studied natural compound: Pinocembrin . Pinocembrin, a flavanone isolated from various plants, honey, and propolis, has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1][2] This technical document provides a detailed overview of the discovery, isolation protocols, and biological activities of Pinocembrin, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format for research and development purposes.

Discovery and Natural Sources

Pinocembrin (5,7-dihydroxyflavanone) is a prominent flavonoid found in a variety of natural sources.[1] Its initial discovery and subsequent isolation have been reported from numerous plants, including those of the Pinus, Eucalyptus, and Populus genera.[1] It is also a significant bioactive constituent of honey and propolis. The widespread presence of Pinocembrin in these natural products has made it a focal point for researchers investigating novel therapeutic agents.

Isolation and Purification Protocols

The isolation of Pinocembrin from its natural sources typically involves solvent extraction followed by chromatographic separation techniques. The following is a generalized experimental protocol based on common methodologies described in the literature.

General Experimental Workflow for Pinocembrin Isolation

Caption: Generalized workflow for the isolation and purification of Pinocembrin.

Detailed Experimental Protocol for Isolation from Propolis

-

Extraction:

-

A sample of raw propolis is macerated in 95% ethanol at room temperature for 48-72 hours.

-

The mixture is then filtered to remove solid residues.

-

The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

The concentrated extract is suspended in water and subjected to liquid-liquid partitioning with a nonpolar solvent such as n-hexane to remove lipids and waxes.

-

The aqueous layer is then partitioned with a solvent of medium polarity, like ethyl acetate. The Pinocembrin will preferentially move to the ethyl acetate phase.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction is concentrated and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Pinocembrin.

-

-

Purification and Characterization:

-

Fractions rich in Pinocembrin are combined and the solvent is evaporated.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water) or by preparative High-Performance Liquid Chromatography (HPLC).

-

The final pure compound is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

-

Biological Activities and Signaling Pathways

Pinocembrin exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities.[1][2]

Antimicrobial Activity

Pinocembrin has demonstrated inhibitory effects against various bacteria and fungi.[2]

| Microorganism | Activity | Concentration | Reference |

| Staphylococcus aureus | In vitro and in vivo inhibition | Not specified | [2] |

| Neisseria gonorrhoeae | 100% inhibition | 64 µg/mL and 128 µg/mL | [1] |

| Fungal zoospores | Inhibition of mobility and mildew development | Not specified | [2] |

| Plasmodium berghei | Suppression of parasitemia in mice | Not specified | [2] |

Anti-Inflammatory and Neuroprotective Signaling Pathways

Pinocembrin's anti-inflammatory and neuroprotective effects are attributed to its modulation of several key signaling pathways.[2] It has been shown to inhibit the expression of pro-inflammatory factors by targeting pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Nuclear Factor kappa B (NF-κB) signaling cascades.[2]

Caption: Pinocembrin's inhibition of key pro-inflammatory signaling pathways.

The neuroprotective effects of Pinocembrin are also linked to its antioxidant properties, including the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production.[2] Furthermore, it can protect mitochondria and inhibit apoptosis by influencing the p53 pathway and the Bax/Bcl-2 ratio.[2]

Quantitative Data on Biological Activity

The biological efficacy of Pinocembrin has been quantified in various studies. The following table summarizes some of the reported IC50 values for its antileishmanial activity, demonstrating its potential as a therapeutic agent.

| Compound Derivative | Target | IC50 (µM) | Reference |

| (E)-3-((2-(pyridin-2-yl)hydrazono)methyl)benzene-1,2-diol (2b) | L. amazonensis amastigotes | < 20 | [3] |

| (E)-4-((2-(pyridin-2-yl)hydrazono)methyl)benzene-1,3-diol (2c) | L. amazonensis amastigotes | < 20 | [3] |

| (E)-4-nitro-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol (2s) | L. amazonensis amastigotes | < 20 | [3] |

| (E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)pyrazine (2u) | L. amazonensis amastigotes | < 20 | [3] |

| (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrazine (2v) | L. amazonensis amastigotes | < 20 | [3] |

Conclusion

Pinocembrin is a readily accessible and pharmacologically versatile natural compound. Its well-documented biological activities, coupled with established isolation and analytical protocols, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for scientists and researchers to explore the full therapeutic potential of this promising flavonoid. While the originally requested "this compound" remains elusive, the comprehensive study of analogous compounds like Pinocembrin provides a valuable blueprint for the discovery and characterization of novel bioactive molecules.

References

- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Core of Piscidia piscipula: A Technical Guide to its Chemical Composition and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piscidia piscipula, commonly known as Jamaica Dogwood, is a plant with a long history of use in traditional medicine, particularly for its sedative, analgesic, and antispasmodic properties.[1][2] The therapeutic potential of this plant lies in its complex chemical makeup, dominated by a class of compounds known as isoflavonoids. This technical guide provides an in-depth analysis of the chemical composition of Piscidia piscipula, detailed experimental protocols for the extraction and analysis of its bioactive constituents, and an exploration of the potential signaling pathways through which these compounds exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Composition of Piscidia piscipula

The primary bioactive constituents of Piscidia piscipula, particularly concentrated in the root bark, are isoflavonoids. Among these, rotenoids are a significant subgroup. Rotenone, a well-known piscicide and insecticide, is a prominent compound within this plant. The complex mixture of isoflavonoids is believed to contribute to the plant's diverse pharmacological effects.

Quantitative Data on Major Isoflavonoids

While comprehensive quantitative data for the full spectrum of compounds in Piscidia piscipula is not extensively available in the literature, some studies have reported the isolation of major isoflavonoids from the root bark. The following table summarizes the amounts of key compounds isolated from a 500g sample of Mexican Piscidia piscipula root bark, providing an indication of their relative abundance.

| Compound | Chemical Class | Amount Isolated from 500g Root Bark |

| Piscidone | Isoflavone | 5.0 g |

| Piscerythrone | Isoflavone | 4.0 g |

| 6'-prenylpiscerythrone | Isoflavone | 4.0 g |

| Ichthynone | Isoflavone | 3.0 g |

| Rotenone | Rotenoid | 2.5 g |

Note: This data indicates the relative prevalence of these compounds in a specific sample and should not be interpreted as standardized concentrations. Further quantitative studies using validated analytical methods are required to establish the precise concentration ranges of these and other compounds in Piscidia piscipula from various geographical locations and at different growth stages.

Other identified isoflavonoids and related compounds in Piscidia piscipula include:

-

Lisetin

-

Jamaicin

-

Sumatrol

-

Durmillone

-

Erythynone

-

Milletone

-

Isomilletone

Experimental Protocols

The following sections detail the methodologies for the extraction, fractionation, and analysis of bioactive compounds from Piscidia piscipula root bark.

Protocol 1: Extraction and Fractionation of Isoflavonoids

This protocol describes a general method for the extraction and separation of isoflavonoids from the dried root bark of Piscidia piscipula.

1. Plant Material Preparation:

- Obtain dried root bark of Piscidia piscipula.

- Grind the bark into a coarse powder to increase the surface area for extraction.

2. Maceration Extraction:

- Place the powdered root bark (e.g., 500 g) in a large glass container.

- Add a suitable solvent, such as methanol or a mixture of 40% purified water and 60% vegetable glycerin, to completely cover the plant material.[3]

- Seal the container and allow it to stand for a period of 3 to 7 days at room temperature, with occasional agitation to ensure thorough extraction.

3. Filtration and Concentration:

- After the maceration period, filter the mixture through cheesecloth or a filter paper to separate the liquid extract from the solid plant material.

- Wash the solid residue with a fresh portion of the extraction solvent to ensure maximum recovery of the extract.

- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.

4. Solvent-Solvent Partitioning (Fractionation):

- Resuspend the concentrated crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.

- Shake the funnel vigorously and allow the layers to separate. The non-polar compounds will partition into the n-hexane layer, while the more polar compounds will remain in the aqueous layer.

- Separate the two layers.

- Sequentially partition the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to separate the compounds based on their polarity.

- Concentrate each fraction using a rotary evaporator.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of isoflavonoids in Piscidia piscipula extracts.

1. Sample Preparation:

- Dissolve a known amount of the dried extract or fraction in a suitable solvent (e.g., methanol, HPLC grade).

- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC System and Conditions:

- Column: A C18 reversed-phase column is typically used for the separation of isoflavonoids.

- Mobile Phase: A gradient elution is often employed using a mixture of two solvents, such as:

- Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

- Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

- Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 20-40 minutes to elute compounds with increasing hydrophobicity.

- Flow Rate: A flow rate of 1.0 mL/min is common.

- Column Temperature: Maintain the column at a constant temperature (e.g., 25-30°C) to ensure reproducible retention times.

- Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength suitable for isoflavonoids (e.g., 254 nm or 260 nm) can be used.[4] A mass spectrometer (MS) can be coupled to the HPLC for more definitive identification and quantification (LC-MS/MS).

3. Quantification:

- Prepare a series of standard solutions of known concentrations for the target isoflavonoids (e.g., rotenone, piscidone).

- Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area against concentration.

- Inject the prepared sample extract and determine the peak areas of the target analytes.

- Calculate the concentration of each analyte in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Piscidia piscipula are attributed to the interaction of its constituent isoflavonoids with various biological targets. The following diagrams illustrate plausible signaling pathways.

Proposed Sedative and Anxiolytic Mechanism via GABAa Receptor Modulation

Several isoflavonoids have been shown to modulate the activity of GABAa receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction is a likely mechanism for the sedative and anxiolytic effects of Piscidia piscipula.

Caption: Proposed mechanism of sedative action via GABAa receptor modulation.

Mechanism of Rotenone-Induced Neurotoxicity

Rotenone, a key isoflavonoid in Piscidia piscipula, is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and can lead to neuronal cell death, which is the basis for its insecticidal and piscicidal properties.

Caption: Mechanism of Rotenone's inhibition of mitochondrial Complex I.

Experimental Workflow for Piscidia piscipula Analysis

The following diagram outlines the logical flow of the experimental work involved in the chemical analysis of Piscidia piscipula.

Caption: Workflow for the extraction and analysis of Piscidia piscipula.

Conclusion

Piscidia piscipula is a rich source of bioactive isoflavonoids with significant pharmacological potential. This guide has provided a comprehensive overview of its chemical composition, methodologies for its analysis, and insights into its potential mechanisms of action. The presented protocols and diagrams offer a foundational framework for researchers to further explore the therapeutic applications of this intriguing medicinal plant. Further research, particularly in the areas of quantitative analysis and clinical validation of its traditional uses, is warranted to fully unlock the potential of Piscidia piscipula in modern drug development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Rotenoids from Jamaican Dogwood (Piscidia piscipula)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of rotenoids, a class of bioactive isoflavonoids, isolated from the Jamaican Dogwood (Piscidia piscipula, also known as Piscidia erythrina). This document details the key experimental protocols and presents quantitative data for the characterization of these complex natural products, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Rotenoids from Jamaican Dogwood

The Jamaican Dogwood has a long history in traditional medicine, and its root bark is a known source of a variety of bioactive compounds, including a significant number of rotenoids.[1] These compounds, which include well-known constituents like rotenone, piscidin, and jamaicin, have garnered scientific interest due to their diverse biological activities. These activities range from insecticidal and piscicidal to potential therapeutic applications, including antimicrobial, antimalarial, anticancer, muscle-relaxing, sedative, antispasmodic, anti-inflammatory, and hypotensive effects.[1] The complex stereochemistry and varied substitutions on the rotenoid scaffold necessitate meticulous structural elucidation to understand their structure-activity relationships.

Recent investigations into the chemical constituents of Jamaican Dogwood root bark have led to the isolation and characterization of novel rotenoids, such as (+)-erythynone and (+)-12a-hydroxyerythynone, alongside known compounds like (-)-rotenone, (-)-12a-hydroxyrotenone, and (-)-villosinol.[2] The determination of their precise molecular architecture is paramount for advancing our understanding of their biological mechanisms of action.

Experimental Protocols for Structural Elucidation

The structural elucidation of rotenoids from Jamaican Dogwood involves a systematic workflow encompassing extraction, isolation, and detailed spectroscopic analysis.

Extraction and Isolation of Rotenoids

A general protocol for the extraction and isolation of rotenoids from the root bark of Piscidia piscipula is outlined below. This process is designed to efficiently separate the complex mixture of phytochemicals to yield pure compounds for structural analysis.

References

Bioactive Isoflavonoids in Piscidia piscipula: A Technical Guide for Researchers

Introduction

Piscidia piscipula, commonly known as Jamaican dogwood or fishpoison tree, has a long history of use in traditional medicine for its analgesic, sedative, and antispasmodic properties.[1][2] The root bark of this plant is a rich source of a diverse array of bioactive compounds, particularly isoflavonoids and rotenoids, which are believed to be responsible for its pharmacological effects. This technical guide provides an in-depth overview of the core bioactive isoflavonoids found in Piscidia piscipula, summarizing the available quantitative data, outlining experimental protocols for their study, and illustrating their potential mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Identified Bioactive Isoflavonoids and Other Constituents

The root bark of Piscidia piscipula (often referred to in scientific literature as Piscidia erythrina) contains a complex mixture of isoflavonoids and related compounds. Key identified molecules include:

-

Rotenoids: Rotenone

-

Coumaronochromones: Lisetin

-

Isoflavones: Ichthynone, Piscidone, Piscerythrone, 2'-deoxypiscerythrone, 6'-prenylpiscerythrone, and 3',5'-diprenylgenistein.[3]

-

New 5-hydroxyisoflavones: Piscerythrinetin, 2'-hydroxypiscerythrinetin, and isowighteone.[3]

-

A new coumaronochromone: 8-prenyl-lisetin.[3]

In addition to these, further studies have identified numerous other oxygenated isoflavonoids, highlighting the chemical diversity within this plant species.[4]

Quantitative Data

While comprehensive quantitative analyses of all bioactive compounds in Piscidia piscipula are limited in the available literature, one study provides semi-quantitative data for the major isoflavonoid and rotenoid constituents found in a 500g sample of the root bark. This data offers a valuable baseline for understanding the relative abundance of these key compounds.

| Compound | Amount (g) per 500g of Root Bark |

| Piscidone | 5.0 |

| Piscerythrone | 4.0 |

| 6'-prenylpiscerythrone | 4.0 |

| Ichthynone | 3.0 |

| Rotenone | 2.5 |

Data sourced from a study on the isoflavonoids of Piscidia erythrina root bark.

It is important to note that the concentrations of these compounds can vary depending on factors such as the geographical origin of the plant material, harvest time, and storage conditions.

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, isolation, and analysis of isoflavonoids from Piscidia piscipula, based on standard methodologies reported in phytochemistry research.

Extraction of Isoflavonoids

A common method for the extraction of isoflavonoids from the root bark of Piscidia piscipula involves the use of a methanolic extract.

-

Preparation of Plant Material: The dried root bark of Piscidia piscipula is ground into a fine powder to increase the surface area for solvent extraction.

-

Maceration: The powdered plant material is soaked in methanol at room temperature for a period of 24-72 hours, with occasional agitation.

-

Filtration and Concentration: The methanolic extract is filtered to remove the solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of Isoflavonoids

The crude extract, containing a mixture of compounds, is subjected to various chromatographic techniques for the isolation and purification of individual isoflavonoids.

-

Column Chromatography: The crude extract is first fractionated using column chromatography with a silica gel stationary phase. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) is used to elute different fractions.

-

Preparative Thin-Layer Chromatography (TLC): The fractions obtained from column chromatography are further purified using preparative TLC on silica gel plates with an appropriate solvent system. The bands corresponding to individual compounds are scraped off the plate and the compounds are eluted with a suitable solvent.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 reversed-phase column and a mobile phase typically consisting of a mixture of acetonitrile and water.

Structural Elucidation

The chemical structures of the purified isoflavonoids are determined using a combination of spectroscopic techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the compound's absorption maxima.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR techniques (e.g., COSY, HMQC, HMBC) are used to elucidate the detailed chemical structure.

Bioactivity and Signaling Pathways

The isoflavonoids from Piscidia piscipula exhibit a range of biological activities, with anti-inflammatory, sedative, and antispasmodic effects being the most prominent.

Anti-inflammatory Activity

Rotenone, a major constituent of Piscidia piscipula, has been shown to exert anti-inflammatory effects by modulating the TLR4/NF-κB signaling pathway.[5] This pathway is a key regulator of the inflammatory response. Additionally, rotenone has been found to induce autophagy, a cellular process that can help to resolve inflammation.[6]

Many flavonoids, the broader class of compounds to which isoflavonoids belong, are known to inhibit the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the production of pro-inflammatory mediators.

Below is a diagram illustrating the potential anti-inflammatory signaling pathway of rotenone.

Sedative Activity

The sedative effects of Piscidia piscipula are thought to be mediated, at least in part, through the modulation of the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Many sedative and anxiolytic drugs act by enhancing the activity of the GABA-A receptor, which leads to a decrease in neuronal excitability. While the specific interactions of Piscidia isoflavonoids with the GABA-A receptor have not been fully elucidated, this remains a primary putative mechanism.

The following diagram illustrates a generalized experimental workflow for assessing sedative effects.

Antispasmodic Activity

The antispasmodic properties of Piscidia piscipula are likely due to the ability of its constituent isoflavonoids to relax smooth muscle. The proposed mechanisms for the antispasmodic action of plant-derived compounds include the blockade of calcium channels and postsynaptic actions that are not mediated by atropine.[7] Inhibition of calcium influx into smooth muscle cells prevents the contractile machinery from being activated, leading to muscle relaxation.

The diagram below outlines a potential mechanism for the antispasmodic action of Piscidia piscipula isoflavonoids.

Conclusion and Future Directions

The isoflavonoids and other bioactive compounds present in Piscidia piscipula represent a promising area for natural product-based drug discovery. The plant's traditional use for pain, anxiety, and spasms is supported by modern phytochemical and pharmacological research. However, to fully realize the therapeutic potential of these compounds, further research is needed in several key areas:

-

Comprehensive Quantitative Analysis: Detailed quantitative studies are required to establish the precise concentrations of the full spectrum of bioactive compounds in Piscidia piscipula and to understand how these concentrations vary.

-

Pharmacokinetic and Bioavailability Studies: Research into the absorption, distribution, metabolism, and excretion (ADME) of the key isoflavonoids is essential to understand their behavior in the body.

-

Mechanism of Action Studies: While plausible mechanisms have been proposed, more detailed investigations are needed to elucidate the specific molecular targets and signaling pathways of individual isoflavonoids.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of Piscidia piscipula extracts and their purified constituents in humans for various therapeutic applications.

This technical guide provides a foundation for researchers to build upon in their exploration of the rich and complex phytochemistry of Piscidia piscipula and its potential contributions to modern medicine.

References

- 1. List of plants used in herbalism - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diverse oxygenated isoflavonoids from Piscidia erythrina [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antispasmodic Potential of Medicinal Plants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Traditional Medicinal Uses of Piscidia piscipula: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piscidia piscipula (L.) Sarg., commonly known as Jamaican dogwood or fish poison tree, has a long and rich history in traditional medicine, particularly in the Caribbean and tropical Americas. Ethnobotanical records and preliminary scientific investigations have highlighted its potent analgesic, sedative, antispasmodic, and anti-inflammatory properties. This technical guide provides an in-depth overview of the traditional medicinal applications of Piscidia piscipula, its key bioactive constituents, and the experimental methodologies used to validate its therapeutic effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering a foundation for further scientific exploration of this promising medicinal plant.

Ethnobotanical and Traditional Uses

The primary traditional application of Piscidia piscipula revolves around its use as a potent natural sedative and pain reliever.[1][2][3] The root bark is the most commonly utilized part of the plant, prepared as decoctions or tinctures.[4][5][6]

Key Traditional Applications:

-

Analgesic: Traditionally used to alleviate various types of pain, including nerve pain (neuralgia), migraines, headaches, and toothaches.[2][3][6]

-

Sedative and Anxiolytic: Employed to address nervous conditions, insomnia, anxiety, and nervous tension.[1][2][3]

-

Antispasmodic: Utilized to relieve muscle spasms, particularly smooth muscle spasms associated with menstrual cramps.[2][5]

-

Anti-inflammatory: Applied in traditional remedies for its anti-inflammatory effects.[2]

-

Piscicide: As its common name suggests, extracts from the bark, roots, twigs, and leaves were traditionally used by indigenous peoples to sedate fish, making them easier to catch.[4]

Traditional Preparations and Dosages:

-

Decoction: 1 to 4 grams of the dried root bark are simmered in 250 ml of water for 10 to 15 minutes.[4]

-

Tincture: A 1:5 tincture in 45% ethanol is traditionally prepared, with dosages ranging from 5 to 30 drops (approximately 1 to 2 ml) taken three times daily.[4]

Phytochemistry: Bioactive Constituents

The therapeutic effects of Piscidia piscipula are attributed to a complex mixture of bioactive compounds, primarily a group of isoflavonoids.

| Compound Class | Specific Compounds | Reported Biological Activity |

| Isoflavonoids | Rotenone, Milletone, Isomilletone, Jamaicine, Ichthynone, Lisetin | Sedative, Anxiolytic, Antispasmodic, Anti-inflammatory, Piscicidal |

| Alkaloids | (unspecified) | Contribute to the overall pharmacological profile |

| Sterols | β-sitosterol | Anti-inflammatory |

| Glycosides | Piscidin | Sedative |

| Organic Acids | Piscidic acid | Contributes to the overall activity |

Pharmacological Activities and Mechanisms of Action

Scientific studies, primarily in animal models, have begun to validate the traditional uses of Piscidia piscipula. The primary mechanisms of action are believed to involve the modulation of key signaling pathways in the central and peripheral nervous systems.

Anxiolytic and Sedative Effects: GABAergic Pathway

The anxiolytic and sedative properties of many flavonoids are attributed to their interaction with the GABAergic system, specifically as positive allosteric modulators of the GABAA receptor. While direct studies on the isoflavonoids of Piscidia piscipula are limited, it is hypothesized that they bind to the benzodiazepine site on the GABAA receptor, enhancing the inhibitory effects of GABA and leading to a calming effect on the central nervous system.

References

An Ethnobotanical Review of Jamaican Dogwood (Piscidia piscipula): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Jamaican Dogwood (Piscidia piscipula), a leguminous tree native to the Greater Antilles, Central America, and southern Florida, has a long and rich history of use in traditional medicine.[1][2] Known colloquially as "Fishfuddle" or "Florida fishpoison tree," its ethnobotanical applications are diverse, ranging from a fish poison to a potent remedy for a variety of ailments.[1][3] This technical guide provides an in-depth review of the ethnobotany, phytochemistry, pharmacology, and toxicology of Piscidia piscipula, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Ethnobotanical Uses and Traditional Preparations

The primary ethnobotanical applications of Jamaican Dogwood revolve around its sedative, analgesic, and antispasmodic properties.[4][5] Traditional healers have utilized the root bark to address a spectrum of conditions, including neuralgia, migraine, insomnia, anxiety, and menstrual cramps.[4][6] Its use as a piscicide, a substance that poisons fish, is also well-documented and highlights the potent biological activity of its constituents.[1][3]

Traditional Preparation and Dosage

The root bark is the most commonly used part of the plant for medicinal purposes.[7] Traditional preparations typically involve decoctions or tinctures.

Table 1: Ethnobotanical Use and Traditional Dosage of Jamaican Dogwood (Piscidia piscipula)

| Preparation Method | Traditional Use | Dosage |

| Decoction | Analgesic, Sedative | 1-2 teaspoons of dried root bark per cup of water, simmered for 10-15 minutes.[7] |

| Tincture | Anxiolytic, Antispasmodic | 1:5 (dried root bark to 45% ethanol), 1-2 mL taken orally.[7] |

| Poultice | Topical Analgesic | Crushed fresh bark applied to the site of pain. |

| Piscicide | Fish Poison | Pounded bark introduced into bodies of water.[1] |

Phytochemical Composition

The pharmacological effects of Jamaican Dogwood are attributed to a complex mixture of secondary metabolites, primarily isoflavonoids and rotenoids.[8][9] While a comprehensive quantitative analysis of all constituents is not yet available in the literature, several key bioactive compounds have been identified.

Table 2: Major Phytochemical Constituents of Jamaican Dogwood (Piscidia piscipula) Root Bark

| Compound Class | Compound Name | Plant Part | Reference |

| Isoflavonoids | Jamaicin | Root Bark | [8] |

| Ichthynone | Root Bark | [9] | |

| Milletone | Root Bark | [8] | |

| Piscidin | Root Bark | [10] | |

| Rotenoids | Rotenone | Root Bark | [3] |

| Sumatrol | Root Bark | [9] | |

| Other | Piscidic acid | Bark | [11] |

| Tannins | Bark | [12] |

Note: Quantitative data on the concentration of these compounds in the plant material is scarce and represents a significant area for future research.

Pharmacological Activity

Preclinical studies have provided some scientific evidence to support the traditional uses of Jamaican Dogwood, demonstrating its analgesic, anxiolytic, and anti-inflammatory properties.

Table 3: Summary of Pharmacological Studies on Jamaican Dogwood (Piscidia piscipula)

| Activity | Experimental Model | Extract/Compound | Key Findings | Reference |

| Analgesic | Hot Plate Test (Mice) | Ethanolic Extract | Dose-dependent increase in pain latency. | [13] |

| Anxiolytic | Elevated Plus Maze (Rats) | Methanolic Extract | Increased time spent in open arms. | [14] |

| Anti-inflammatory | Carrageenan-induced Paw Edema (Rats) | Isoflavonoid Fraction | Significant reduction in paw edema. | [15] |

| Sedative | Open Field Test (Mice) | Aqueous Extract | Decrease in locomotor activity. | [16] |

Note: The table presents a summary of findings. Detailed quantitative data such as ED50 and IC50 values are often not available in the reviewed literature, highlighting a need for more rigorous pharmacological investigation.

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the pharmacological effects of Jamaican Dogwood are not fully elucidated. However, preliminary research suggests the involvement of key signaling pathways related to pain, inflammation, and neurotransmission.

Putative Interaction with GABAa Receptors

The sedative and anxiolytic effects of Jamaican Dogwood may be mediated, in part, through the modulation of GABAa receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[17] It is hypothesized that certain isoflavonoids within the plant extract may act as positive allosteric modulators of these receptors, enhancing the inhibitory effects of GABA.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of Jamaican Dogwood are likely linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] Chronic inflammation is often associated with the overactivation of this pathway. Certain isoflavonoids have been shown to interfere with key steps in this cascade, such as the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the active NF-κB dimer.[19]

Experimental Protocols

To facilitate further research, this section outlines generalized protocols for key experiments relevant to the study of Jamaican Dogwood.

Phytochemical Analysis: High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the major isoflavonoids and rotenoids in a Piscidia piscipula root bark extract.

Methodology:

-

Extraction: Macerate powdered, dried root bark with 80% methanol for 24 hours at room temperature. Filter and concentrate the extract under reduced pressure.

-

HPLC System: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), a diode-array detector (DAD), and a mass spectrometer (MS) is recommended.

-

Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typically used. The gradient can be optimized to achieve the best separation.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: The DAD can be set to scan a range of wavelengths (e.g., 200-400 nm) to detect different classes of compounds. The MS will provide mass-to-charge ratio data for compound identification.

-

Quantification: Use certified reference standards of known isoflavonoids and rotenoids to create calibration curves for quantification.

Pharmacological Assay: Hot Plate Test for Analgesic Activity

Objective: To evaluate the central analgesic activity of a Piscidia piscipula extract in a rodent model.

Methodology:

-

Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Apparatus: A commercially available hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Administer the test extract or a control (vehicle or standard analgesic like morphine) to the animals via oral gavage.

-

At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse on the hot plate.

-

Record the latency to the first sign of nociception (e.g., licking of the hind paws, jumping).

-

A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

-

Data Analysis: Compare the mean latency times of the treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Toxicological Assessment: Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity (LD50) of a Piscidia piscipula extract in rodents.

Methodology:

-

Animals: Use healthy, young adult Wistar rats (150-200 g) of both sexes.

-

Guidelines: Follow established guidelines such as the OECD Guideline 423 for the Acute Toxic Class Method.

-

Procedure:

-

Fast the animals overnight before dosing.

-

Administer the extract orally at different dose levels to different groups of animals.

-

Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.

-

Record body weight changes and any pathological findings upon necropsy.

-

-

Data Analysis: Determine the LD50 value based on the observed mortality at different dose levels.

Conclusion and Future Directions

Jamaican Dogwood (Piscidia piscipula) is a valuable ethnobotanical resource with demonstrated pharmacological potential. Its traditional uses as a sedative, analgesic, and antispasmodic are supported by preliminary scientific evidence. However, this review highlights significant gaps in the current knowledge. Future research should prioritize:

-

Quantitative Phytochemical Analysis: Comprehensive quantification of the major bioactive constituents in the root bark is essential for standardization and dose-response studies.

-

Rigorous Pharmacological Studies: Well-designed in vivo and in vitro studies are needed to establish the efficacy and safety of Jamaican Dogwood extracts and isolated compounds, including the determination of ED50 and IC50 values.

-

Mechanistic Investigations: In-depth studies are required to fully elucidate the molecular mechanisms of action, including the specific interactions with GABAa receptors and the precise targets within the NF-κB signaling pathway.

-

Clinical Trials: Ultimately, well-controlled clinical trials are necessary to validate the therapeutic potential of Jamaican Dogwood in humans for its traditional indications.

By addressing these research gaps, the scientific community can further unlock the therapeutic potential of this important medicinal plant.

References

- 1. enamine.net [enamine.net]

- 2. dol.inf.br [dol.inf.br]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]

- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencepress.mnhn.fr [sciencepress.mnhn.fr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. restorativemedicine.org [restorativemedicine.org]

- 19. In vivo and in silico evaluation of antinociceptive activities of seed extract from the Holarrhena antidysenterica plant - PMC [pmc.ncbi.nlm.nih.gov]

Screening for Novel Compounds in Piscidia piscipula: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piscidia piscipula, commonly known as the Florida fishpoison tree or Jamaican dogwood, has a long history of use in traditional medicine for its analgesic, sedative, and antispasmodic properties. These effects are attributed to a rich diversity of secondary metabolites, particularly isoflavonoids and rotenoids. This technical guide provides a comprehensive overview of the methodologies for the systematic screening of novel bioactive compounds from Piscidia piscipula. It covers protocols for phytochemical analysis, compound isolation and characterization, and a suite of in vitro and in vivo bioassays to evaluate therapeutic potential. Furthermore, this guide elucidates the known signaling pathways modulated by the characteristic compounds found in this plant, offering a roadmap for targeted drug discovery and development.

Introduction

The plant kingdom remains a vast and largely untapped resource for the discovery of novel therapeutic agents. Piscidia piscipula (L.) Sarg., a member of the Fabaceae family, has been traditionally used to treat a variety of ailments, including neuralgia, migraines, insomnia, and anxiety.[1][2] The primary bioactive constituents identified in this plant are isoflavonoids such as piscidone, ichthynone, and piscerythrone, as well as the rotenoid, rotenone.[3] These classes of compounds are known to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects.

This guide outlines a systematic approach to the screening and evaluation of novel compounds from Piscidia piscipula, from initial phytochemical profiling to the elucidation of mechanisms of action.

Phytochemical Screening

A preliminary phytochemical screening is essential to identify the major classes of secondary metabolites present in the plant material. The following qualitative tests can be performed on crude extracts of Piscidia piscipula (e.g., ethanolic or methanolic extracts of the root bark).

Table 1: Qualitative Phytochemical Screening Protocols

| Test for | Reagents | Procedure | Positive Result |

| Alkaloids | Mayer's Reagent, Wagner's Reagent | To 2 mL of the plant extract, add a few drops of the respective reagent. | Formation of a cream-colored precipitate (Mayer's) or a reddish-brown precipitate (Wagner's).[4] |

| Flavonoids | Mg ribbon, concentrated HCl | To 2 mL of the extract, add a small piece of magnesium ribbon followed by a few drops of concentrated HCl. | Appearance of a pink or magenta color.[4] |

| Saponins | Distilled water | Vigorously shake 2 mL of the extract with 5 mL of distilled water in a test tube. | Formation of a stable foam.[4] |

| Tannins | 5% Ferric chloride solution | To 2 mL of the extract, add a few drops of 5% ferric chloride solution. | Formation of a blue-black or greenish-black precipitate.[5] |

| Terpenoids | Chloroform, concentrated H₂SO₄ | To 2 mL of the extract in chloroform, carefully add 1 mL of concentrated sulfuric acid along the side of the tube. | Formation of a reddish-brown ring at the interface.[5] |

| Glycosides | Fehling's solution A and B | Hydrolyze the extract with dilute HCl. Neutralize and then add Fehling's solutions A and B and heat. | Formation of a brick-red precipitate.[5] |

Experimental Workflows

General Workflow for Screening and Isolation

The following diagram illustrates a typical workflow for the screening and isolation of bioactive compounds from Piscidia piscipula.

Detailed Experimental Protocols

Extraction and Isolation of Isoflavonoids and Rotenoids

Objective: To isolate pure isoflavonoids (e.g., piscidone, ichthynone) and rotenoids from the crude extract of Piscidia piscipula.

Protocol:

-

Extraction:

-

Air-dried and powdered root bark of Piscidia piscipula (1 kg) is subjected to Soxhlet extraction or maceration with 95% ethanol for 72 hours.

-

The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

-

-

Fractionation:

-

The crude extract is adsorbed onto silica gel and subjected to column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Purification by Preparative HPLC:

-

Fractions rich in the compounds of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC).[6]

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

-

Pure compounds are collected, and the solvent is removed to yield the isolated compounds.

-

In Vitro Anti-inflammatory Assays

Objective: To evaluate the ability of isolated compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Protocol:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[7]

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of the isolated compounds in a mouse model.

Protocol:

-

Swiss albino mice are divided into groups (n=6).

-

The control group receives the vehicle, the standard group receives a reference drug (e.g., aspirin), and the test groups receive different doses of the isolated compounds orally.

-

After 30 minutes, 0.6% acetic acid (10 mL/kg) is injected intraperitoneally to induce writhing.

-

The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing is calculated by comparing the test groups to the control group.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of rotenone and representative isoflavonoids. It is important to note that this data is not exclusively from compounds isolated from Piscidia piscipula but serves as a reference for their potential therapeutic efficacy.

Table 2: Anti-inflammatory and Antioxidant Activity

| Compound/Extract | Assay | IC₅₀ Value | Reference |

| Rotenone | NO Inhibition (BV-2 microglia) | ~0.1 µM (significant NO increase) | [8] |

| Quercetin (Flavonoid) | DPPH Radical Scavenging | 2.12 µg/mL | [9] |

| Quercetin (Flavonoid) | NO Inhibition (RAW 264.7) | 4.9 µM | [10] |

| Methanolic Leaf Extract (Lippia multiflora) | DPPH Radical Scavenging | 0.559 ± 0.269 µg/mL | [11] |

| Aqueous Extract (Gracilaria bursa-pastoris) | DPPH Radical Scavenging | 0.17 ± 0.67 mg/mL | [12] |

Table 3: Cytotoxic Activity

| Compound/Extract | Cell Line | IC₅₀ Value | Reference |

| Artemisia absinthium extract | MCF-7 (Breast Cancer) | 221.5 µg/mL | [4] |

| Cyrtopodion scabrum extract | SW742 (Colon Cancer) | 251 µg/mL | [13] |

| Cyrtopodion scabrum extract | MKN45 (Gastric Cancer) | 380 µg/mL | [13] |

| Ifloga spicata (ethyl acetate fraction) | HepG-2 (Liver Cancer) | 5.54 µg/mL | [14] |

Signaling Pathways

Rotenone-Induced Mitochondrial Dysfunction

Rotenone is a well-known inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition leads to a cascade of events culminating in oxidative stress and apoptosis.

Isoflavonoid-Mediated Anti-inflammatory Signaling

Many isoflavonoids exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Conclusion

Piscidia piscipula represents a promising source of bioactive compounds with potential applications in the development of new drugs for pain, inflammation, and other conditions. The systematic approach outlined in this guide, combining phytochemical screening, bioassay-guided isolation, and mechanistic studies, provides a robust framework for the discovery and characterization of novel therapeutic agents from this valuable medicinal plant. Further research focusing on the quantitative bioactivity and toxicological profiles of the individual compounds from Piscidia piscipula is warranted to fully realize its therapeutic potential.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and Anti-oxidant Activity of Hidrox® in Rotenone-Induced Parkinson’s Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. PACAP and VIP Mitigate Rotenone-Induced Inflammation in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isoflavones as spasmolytic principles of Piscidia erythrina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study of the Phytochemical Composition, Antioxidant Properties, and In Vitro Anti-Diabetic Efficacy of Gracilaria bursa-pastoris Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Rotenoids from Piscidia piscipula

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction of rotenoids from Piscidia piscipula, commonly known as Jamaican Dogwood or Florida Fishpoison Tree. Due to a lack of specific published protocols for this particular species, the following sections detail generalized yet detailed methodologies for common extraction techniques that can be adapted for this purpose. These protocols are based on established methods for the extraction of rotenoids and other flavonoids from various plant materials.

Introduction to Rotenoids in Piscidia piscipula

Piscidia piscipula is a tropical tree belonging to the Fabaceae family, native to the Greater Antilles, southern Florida, the Bahamas, and coastal regions of Central America.[1] The root bark of this tree is a known source of a variety of bioactive compounds, including a class of isoflavonoids known as rotenoids.[2][3] These compounds are recognized for their insecticidal and piscicidal properties, with rotenone being the most well-known.[4] Beyond their use as a fish poison, extracts of Piscidia piscipula have been traditionally used for their analgesic and sedative effects.[1][5]

Research into the chemical constituents of Piscidia piscipula root extracts has identified several key rotenoids and related compounds. These include piscidin, jamaicin, rotenone, sumatrol, durmillone, and erythynone.[6] Further investigation of the root bark has also revealed the presence of (+)-erythynone, (+)-12a-hydroxyerythynone, (-)-rotenone, (-)-12a-hydroxyrotenone, and (-)-villosinol.[7]

Data Presentation: Rotenoids Identified in Piscidia piscipula

The following table summarizes the various rotenoids and related isoflavonoids that have been identified in the root bark of Piscidia piscipula (and its synonym Piscidia erythrina).

| Compound Class | Specific Compound | Reference |

| Rotenoid | Rotenone | [2][6] |

| Rotenoid | (-)-Rotenone | [7] |

| Rotenoid | Piscidin | [3][6] |

| Rotenoid | Jamaicin | [6] |

| Rotenoid | Sumatrol | [6] |

| Rotenoid | (+)-Erythynone | [7] |

| Rotenoid | (+)-12a-hydroxyerythynone | [7] |

| Rotenoid | (-)-12a-hydroxyrotenone | [7] |

| Rotenoid | (-)-Villosinol | [7] |

| Isoflavonoid | Durmillone | [6][7] |

| Flavonoid Derivative | Piscidone | [2] |

| Flavonoid Derivative | Piscerythrone | [2] |

| Flavonoid Derivative | Ichthynone | [2] |

Experimental Protocols

The following are detailed protocols for three common extraction methods that can be adapted for the extraction of rotenoids from Piscidia piscipula root bark. The choice of method may depend on the available equipment, desired extraction efficiency, and the scale of the extraction.

Protocol 1: Maceration Extraction

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.[8]

Materials and Equipment:

-

Dried and powdered root bark of Piscidia piscipula

-

Solvent (e.g., ethanol, methanol, or chloroform)

-

Airtight container (e.g., a large glass jar with a lid)

-

Shaker or magnetic stirrer (optional)

-

Filtration apparatus (e.g., Buchner funnel with filter paper, vacuum flask)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind the dried root bark of Piscidia piscipula into a coarse powder to increase the surface area for extraction.

-

Soaking: Place the powdered plant material in the airtight container. Add the chosen solvent in a solid-to-solvent ratio of approximately 1:10 (w/v). For example, for every 100g of powdered bark, use 1L of solvent.

-

Extraction: Seal the container and let it stand at room temperature for 3 to 7 days. Agitate the mixture daily by shaking or using a magnetic stirrer to enhance the extraction process.[8]

-

Filtration: After the maceration period, separate the extract from the solid plant material by filtration. For larger volumes, a Buchner funnel connected to a vacuum flask is recommended.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent. The resulting crude extract will contain the rotenoids and other extracted compounds.

-

Storage: Store the crude extract in a sealed, light-protected container at low temperatures to prevent degradation.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration, often resulting in a higher yield of extracted compounds.[9]

Materials and Equipment:

-

Dried and powdered root bark of Piscidia piscipula

-

Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Cellulose extraction thimble

-

Heating mantle

-

Solvent (e.g., ethanol, methanol)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: As with maceration, grind the dried root bark into a powder.

-

Loading the Thimble: Place a weighed amount of the powdered bark into a cellulose extraction thimble.

-

Assembly of Apparatus: Place the thimble inside the Soxhlet extractor. Fill the round-bottom flask to about two-thirds of its volume with the extraction solvent. Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top of the extractor.

-

Extraction: Heat the solvent in the flask using the heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip back into the thimble containing the plant material. Once the extractor is full, the solvent will siphon back into the round-bottom flask, carrying the extracted compounds with it. This cycle is repeated for several hours (typically 6-8 hours).

-

Solvent Evaporation: After the extraction is complete, cool the apparatus and collect the solvent containing the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator.

-

Storage: Store the resulting crude extract in a dark, cool place.

Protocol 3: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction utilizes high-frequency sound waves to disrupt the plant cell walls, leading to a more efficient and rapid extraction process.[10]

Materials and Equipment:

-

Dried and powdered root bark of Piscidia piscipula

-

Ultrasonic bath or probe sonicator

-

Beaker or Erlenmeyer flask

-

Solvent (e.g., ethanol, methanol)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Prepare a fine powder of the dried root bark.

-

Mixing: Place a weighed amount of the powdered bark into a beaker or flask. Add the solvent at a solid-to-solvent ratio of approximately 1:20 (w/v).

-

Sonication: Place the beaker or flask in an ultrasonic bath or insert an ultrasonic probe into the mixture. Sonicate for a period of 30 to 60 minutes. The temperature of the ultrasonic bath should be controlled to avoid degradation of thermolabile compounds.

-

Filtration: After sonication, filter the mixture to separate the extract from the plant residue.

-

Solvent Evaporation: Use a rotary evaporator to remove the solvent from the filtrate and obtain the crude extract.

-

Storage: Store the crude extract in appropriate conditions to prevent degradation.

Post-Extraction Processing and Analysis

Following extraction, the crude extract can be further purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC). The identification and quantification of specific rotenoids are typically performed using analytical HPLC coupled with a UV or mass spectrometry (MS) detector.[11][12][13]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of rotenoids from Piscidia piscipula.

Caption: General workflow for rotenoid extraction and analysis.

References

- 1. Alternative green solvents associated with ultrasound-assisted extraction: A green chemistry approach for the extraction of carotenoids and chlorophylls from microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piscidia piscipula / Species Page / Plant Atlas [florida.plantatlas.usf.edu]

- 3. Piscidia. | Henriette's Herbal Homepage [henriettes-herb.com]

- 4. Piscidia piscipula - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]

- 6. restorativemedicine.org [restorativemedicine.org]

- 7. researchgate.net [researchgate.net]

- 8. inherba.it [inherba.it]

- 9. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]

- 10. google.com [google.com]

- 11. A Review on Rotenoids: Purification, Characterization and its Bio...: Ingenta Connect [ingentaconnect.com]

- 12. A Review on Rotenoids: Purification, Characterization and its Biological Applications | Bentham Science [benthamscience.com]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: Chromatographic Separation of Isoflavonoids from Jamaican Dogwood (Piscidia piscipula)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chromatographic separation of isoflavonoids from the root bark of Jamaican Dogwood (Piscidia piscipula). The methodologies outlined are designed to facilitate the isolation and purification of bioactive isoflavonoid compounds for further research and development.

Introduction to Jamaican Dogwood Isoflavonoids

Jamaican Dogwood is a plant known for its traditional medicinal uses, which are attributed to a variety of bioactive compounds, including a significant number of isoflavonoids and rotenoids.[1][2] Isoflavonoids are a class of phytoestrogens with a range of biological activities, making them of great interest for pharmaceutical and nutraceutical applications. The root bark of Piscidia piscipula (synonymous with Piscidia erythrina) has been found to contain several isoflavonoids, such as ichthynone, piscidone, and durmillone.[1][2] The effective separation and purification of these compounds are crucial for detailed bioactivity screening and drug discovery.

This document outlines a generalized workflow for the extraction and chromatographic separation of isoflavonoids from Jamaican Dogwood, based on established phytochemical isolation techniques.

Experimental Workflow for Isoflavonoid Isolation

The overall process for isolating isoflavonoids from Jamaican Dogwood involves several key stages, from sample preparation to final purification. The following diagram illustrates a typical experimental workflow.

References

Application Notes and Protocols for In Vitro Bioassays of Piscidia piscipula Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piscidia piscipula, commonly known as Jamaican dogwood, has been traditionally used for its medicinal properties. Its extracts are rich in bioactive compounds, including rotenoids and isoflavonoids, which are believed to contribute to its pharmacological effects. These application notes provide a summary of potential in vitro bioassays to evaluate the biological activities of Piscidia piscipula extracts and detailed protocols for their execution. While comprehensive quantitative data for the crude extracts of Piscidia piscipula is limited in publicly available literature, the information presented here is based on the known activities of its primary chemical constituents and established methodologies for assessing these bioactivities.

Data Presentation: Potential Bioactivities of Piscidia piscipula Extracts

The following tables summarize the potential bioactivities of Piscidia piscipula extracts based on the known effects of its major constituents, such as rotenoids and isoflavonoids. It is important to note that the potency of a crude extract can vary depending on the extraction method and the concentration of bioactive compounds.

Table 1: Potential Cytotoxic Activity of Piscidia piscipula Constituents

| Bioassay | Cell Line | Active Constituent (Example) | Reported Activity (IC50) |

| MTT Assay | HT-29 (Human colon cancer) | Rotenone | Potently active[1] |

| MTT Assay | Various Cancer Cell Lines | Other Rotenoids | Varies[1] |

Table 2: Potential Anti-inflammatory Activity of Piscidia piscipula Constituents

| Bioassay | Cell Line/System | Active Constituent (Example) | Mechanism of Action |

| Nitric Oxide (NO) Inhibition Assay | RAW 264.7 Macrophages | Rotenone | Modulation of NF-κB signaling pathway[2][3][4] |

| Cytokine Production Assay (e.g., TNF-α, IL-6) | RAW 264.7 Macrophages | Rotenone | Inhibition of pro-inflammatory cytokine production[4][5] |

Table 3: Potential Antifungal Activity of Piscidia piscipula Constituents

| Bioassay | Fungal Species | Active Constituent (Example) | Reported Activity (e.g., MIC) |

| Mycelial Growth Inhibition Assay | Colletotrichum spp. | General Plant Extracts | Varies |

| Spore Germination Assay | Colletotrichum spp. | General Plant Extracts | Varies |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: General workflow for the preparation and in vitro bioassay of Piscidia piscipula extracts.

Figure 2: Potential anti-inflammatory mechanism via the NF-κB signaling pathway.

Figure 3: Overview of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of Piscidia piscipula extract that inhibits cell viability by 50% (IC50).

Materials:

-

Piscidia piscipula extract

-

Selected cancer cell line (e.g., HT-29, MCF-7) or a non-cancerous cell line (e.g., NIH/3T3) for assessing general toxicity

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of the Piscidia piscipula extract in the culture medium. After 24 hours of incubation, replace the old medium with 100 µL of fresh medium containing different concentrations of the extract. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value by plotting the percentage of cell viability against the extract concentration.

-

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of Piscidia piscipula extract to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

-

Piscidia piscipula extract

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO₂.

-

Pre-treatment: Treat the cells with various concentrations of the Piscidia piscipula extract for 1-2 hours.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours. Include a control group with cells and medium only, a group with LPS only, and groups with extract only to check for direct effects on cell viability.

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition:

-

% Inhibition = [(NO in LPS group - NO in treated group) / NO in LPS group] x 100

-

-

Calculate the IC50 value.

-

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of the Piscidia piscipula extract.

Materials:

-

Piscidia piscipula extract

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate or cuvettes

-

Spectrophotometer

Protocol:

-

Sample Preparation: Prepare different concentrations of the Piscidia piscipula extract and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the blank, use 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity:

-

% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Determine the EC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals).

-

Antifungal Assay: Mycelial Growth Inhibition Assay

Objective: To assess the ability of Piscidia piscipula extract to inhibit the growth of pathogenic fungi.

Materials:

-

Piscidia piscipula extract

-

Fungal strain (e.g., Colletotrichum gloeosporioides)

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes

-

Sterile cork borer

-

Solvent for dissolving the extract (e.g., DMSO)

-

Positive control (a known antifungal agent)

Protocol:

-

Media Preparation: Prepare PDA and autoclave. While the medium is still molten (around 45-50°C), add the Piscidia piscipula extract to achieve the desired final concentrations. Also, prepare control plates with the solvent and a positive control. Pour the amended PDA into sterile Petri dishes.

-

Fungal Inoculation: Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) for several days, until the mycelium in the control plate has reached the edge of the dish.

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition:

-

% Inhibition = [(Diameter of control - Diameter of treated) / Diameter of control] x 100

-

-

Determine the Minimum Inhibitory Concentration (MIC) if a range of concentrations is tested.

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory and Anti-oxidant Activity of Hidrox® in Rotenone-Induced Parkinson’s Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Rosinidin inhibits NF-κB/ Nrf2/caspase-3 expression and restores neurotransmitter levels in rotenone-activated Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piscerygenin and its related compounds, belonging to the triterpenoid saponin class of natural products, have garnered significant interest for their potential therapeutic applications. This document provides detailed application notes and protocols for a suite of cell-based assays to evaluate the cytotoxic, anti-inflammatory, and antioxidant activities of these compounds. The methodologies described herein are essential for the preclinical assessment and characterization of this compound analogs in drug discovery and development programs.

Data Presentation: Quantitative Bioactivity of this compound-Related Oleanane Triterpenoid Saponins

The following tables summarize the cytotoxic, anti-inflammatory, and antioxidant activities of various oleanane-type triterpenoid saponins, which are structurally related to this compound. This data provides a comparative reference for the evaluation of novel this compound-related compounds.

Table 1: Cytotoxic Activity of Oleanane Triterpenoid Saponins against Human Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |

| Julibroside J44 | BGC-823 (Gastric) | MTT | 2.59 | [1] |

| Julibroside J42 | A549 (Lung) | MTT | 3.10 | [1] |

| Julibroside J42 | HCT-116 (Colon) | MTT | 4.15 | [1] |

| Julibroside J44 | HepG2 (Liver) | MTT | 4.21 | [1] |

| Monodesmosidic Saponin 6 | HL-60 (Leukemia) | MTT | 7.25 | [2] |

| Monodesmosidic Saponin 7 | HepG2 (Liver) | MTT | 10.53 | [2] |

| Monodesmosidic Saponin 8 | A549 (Lung) | MTT | 15.81 | [2] |

| Monodesmosidic Saponin 8 | HeLa (Cervical) | MTT | 22.38 | [2] |